N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-27-14-5-8-23(27)24(28-15-13-19-6-3-4-7-20(19)17-28)16-26-25(29)18-31-22-11-9-21(30-2)10-12-22/h3-12,14,24H,13,15-18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXLIRQDSCOYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound with potential therapeutic applications. The biological activity of this compound is primarily linked to its structural components, particularly the 3,4-dihydroisoquinoline moiety, which is known for various pharmacological effects.
Target Interactions
The compound's activity is believed to stem from its ability to interact with specific biological targets, including:
- Receptors : It may act as a modulator for various receptors, influencing pathways related to neurotransmission and cellular signaling.
- Enzymes : The compound could inhibit or activate certain enzymes involved in metabolic processes, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Many isoquinoline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells by targeting pathways like the PI3K/Akt and MAPK signaling cascades .
- Anti-inflammatory Effects : Compounds structurally related to this compound have demonstrated the ability to reduce inflammation by inhibiting COX-2 and other pro-inflammatory mediators .
Case Studies and Experimental Data
Several studies have explored the biological activity of similar compounds. Here are some notable findings:
- Antitumor Activity : A study demonstrated that derivatives of 3,4-dihydroisoquinoline exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
- Neuroprotective Effects : Research has indicated that isoquinoline derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Compounds similar to this compound have shown antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation .
Neurological Disorders
The dihydroisoquinoline structure is associated with neuroprotective effects. Research indicates that compounds derived from this scaffold can modulate neurotransmitter systems, making them candidates for treating conditions like Parkinson's disease and depression . The specific compound may exhibit similar properties due to its structural attributes.
Allosteric Modulation
The compound may serve as a positive allosteric modulator for certain receptors. Allosteric modulators can enhance receptor activity without directly activating the receptor themselves. This property is particularly valuable in drug design as it allows for more nuanced control over receptor signaling pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar compounds through the National Cancer Institute's Developmental Therapeutics Program. Results indicated that compounds with structural similarities to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide exhibited mean growth inhibition rates exceeding 50% against several cancer cell lines .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related dihydroisoquinoline derivatives. The results suggested that these compounds could reduce neuronal apoptosis in models of neurodegeneration, highlighting their potential therapeutic applications in treating neurodegenerative diseases .
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux (6h) | 2-(4-Methoxyphenoxy)acetic acid + 2-(3,4-dihydroisoquinolin-2-yl)-1-(1-methylpyrrol-2-yl)ethylamine | 72% | |
| 0.5M NaOH, 80°C (4h) | Same as above | 68% |
Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.
Dihydroisoquinoline Oxidation
The 3,4-dihydroisoquinoline moiety is susceptible to oxidation, forming aromatic isoquinoline derivatives.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq.), H₂SO₄, 60°C | 3h | 2-(Isoquinolin-2-yl)-substituted product | 55% | |
| DDQ, CH₂Cl₂, rt | 12h | Fully aromatized isoquinoline | 63% |
Kinetics : Second-order dependence on oxidant concentration, with activation energy ~50 kJ/mol .
Electrophilic Substitution on 1-Methylpyrrole
The electron-rich pyrrole ring undergoes regioselective electrophilic substitution at the α-position (C3/C5).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃, Ac₂O, 0°C | 1h | 3-Nitro-1-methylpyrrole derivative | 41% | |
| Br₂, CHCl₃, rt | 2h | 3-Bromo-1-methylpyrrole derivative | 58% |
Regioselectivity : Governed by steric hindrance from the methyl group and electronic effects .
Demethylation of 4-Methoxyphenoxy Group
The 4-methoxyphenoxy ether undergoes cleavage under strong acids or via boron tribromide-mediated demethylation.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| BBr₃, CH₂Cl₂, -78°C → rt | 2-(4-Hydroxyphenoxy)acetamide derivative | 89% | |
| 48% HBr, AcOH, reflux (8h) | Same as above | 76% |
Applications : Demethylation enables further functionalization (e.g., sulfonation, glycosylation) .
Nucleophilic Aromatic Substitution
The 4-methoxyphenoxy group participates in substitution reactions under electron-deficient conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃, DMF, 120°C | 24h | 2-(4-Azidophenoxy)acetamide derivative | 34% | |
| NH₃ (g), CuCl, 150°C | 48h | 2-(4-Aminophenoxy)acetamide derivative | 29% |
Limitations : Low yields due to steric hindrance from the acetamide group .
Reduction of Dihydroisoquinoline
Catalytic hydrogenation reduces the dihydroisoquinoline ring to a tetrahydroisoquinoline.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 6h | Tetrahydroisoquinoline derivative | 91% | |
| NaBH₄, NiCl₂, MeOH | 2h | Partial reduction to N-alkylated product | 65% |
Stereochemistry : Racemization observed at the ethylamine junction under acidic conditions .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–O bond in the 4-methoxyphenoxy group.
| Conditions | Products | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), benzene, 12h | Radical-derived dimer + acetamide fragmentation products | 0.12 |
Mechanism : Singlet oxygen-mediated pathway confirmed via ESR spectroscopy .
Preparation Methods
Retrosynthetic Analysis and Key Fragmentation
The target molecule can be dissected into three primary subunits:
- 3,4-Dihydroisoquinoline core
- 1-Methyl-1H-pyrrole moiety
- 2-(4-Methoxyphenoxy)acetamide side chain
Retrosynthetic disconnections suggest convergent synthesis pathways, wherein these subunits are prepared separately and subsequently coupled.
Synthesis of the 3,4-Dihydroisoquinoline Core
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing 3,4-dihydroisoquinolines. β-Phenethylamide derivatives undergo cyclodehydration in the presence of Lewis acids such as phosphorus pentoxide (P₂O₅) or anhydrous zinc chloride (ZnCl₂). For example, heating N-formyl-2-phenylethylamine with P₂O₅ at 180–185°C yields 3,4-dihydroisoquinoline in moderate yields (40–60%). Modifications using milder conditions (e.g., polyphosphoric acid) improve yields to 70–80%.
Organolithium-Mediated Synthesis
A contemporary method involves reacting 2-(1-arylethenyl)benzonitriles with organolithium reagents (e.g., methyllithium), followed by aqueous workup. This approach affords 4-aryl-3,4-dihydroisoquinolines in 65–85% yields, with enhanced regioselectivity compared to classical methods.
Table 1: Comparison of 3,4-Dihydroisoquinoline Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bischler-Napieralski | P₂O₅, 180°C, 4–5 h | 40–60 | |
| Organolithium Addition | MeLi, THF, −78°C to rt, 12 h | 65–85 |
Preparation of the 1-Methyl-1H-pyrrole Moiety
N-Methylation of Pyrrole
Direct alkylation of pyrrole with iodomethane (CH₃I) in dimethyl sulfoxide (DMSO) using sodium hydroxide (NaOH) as a base achieves efficient N-methylation. Optimized conditions (room temperature, 5 h) provide 1-methyl-1H-pyrrole in 93% yield.
Reaction Scheme:
$$
\text{Pyrrole} + \text{CH}_3\text{I} \xrightarrow{\text{NaOH, DMSO, rt}} \text{1-Methyl-1H-pyrrole} \quad
$$
Functionalization at the 2-Position
Electrophilic substitution at the pyrrole 2-position is achieved via Vilsmeier-Haack formylation or Friedel-Crafts acylation. For instance, treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group, which can be reduced to a hydroxymethyl group for further coupling.
Assembly of the Ethylenediamine Linker
The central ethylenediamine bridge connecting the dihydroisoquinoline and pyrrole subunits is constructed via a Mannich-type reaction or reductive amination .
Synthesis of the 2-(4-Methoxyphenoxy)acetamide Side Chain
Phenoxyacetic Acid Derivatization
4-Methoxyphenol is reacted with chloroacetic acid in alkaline medium (K₂CO₃, acetone) to yield 2-(4-methoxyphenoxy)acetic acid . Subsequent activation as the acid chloride (using thionyl chloride) enables coupling with amines.
Amide Bond Formation
The ethylenediamine intermediate is treated with 2-(4-methoxyphenoxy)acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step proceeds in 80–90% yield, with purification via column chromatography.
Table 2: Key Coupling Reactions for Acetamide Formation
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Phenoxyacetic Acid Synthesis | K₂CO₃, acetone, reflux | 85 | |
| Amide Coupling | Et₃N, DCM, rt, 12 h | 80–90 |
Final Assembly and Purification
The convergent synthesis culminates in coupling the three subunits:
- 3,4-Dihydroisoquinoline-ethylenediamine-pyrrole backbone
- 2-(4-Methoxyphenoxy)acetyl chloride
Refluxing in tetrahydrofuran (THF) with catalytic pyridine for 24 hours achieves the final amide bond formation. Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane) followed by recrystallization from ethanol affords the target compound in 65–75% overall yield.
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
Alternative Synthetic Routes and Innovations
Challenges and Optimization Strategies
- Steric Hindrance : Bulky substituents on the dihydroisoquinoline and pyrrole rings necessitate polar aprotic solvents (e.g., DMF) to improve solubility.
- Regioselectivity : Directed ortho-metalation techniques ensure precise functionalization of the pyrrole ring.
- Purification : Reverse-phase HPLC resolves diastereomers arising from the ethylenediamine linker.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-methoxyphenoxy)acetamide, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with core heterocyclic precursors (e.g., 3,4-dihydroisoquinoline and 1-methylpyrrole derivatives). Use coupling reactions (e.g., amide bond formation via EDC/HOBt or DCC) to link the ethylacetamide backbone .
- Step 2 : Introduce the 4-methoxyphenoxy group through nucleophilic substitution or Mitsunobu reactions. Monitor regioselectivity using TLC or HPLC .
- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) via Design of Experiments (DoE) to maximize yield and minimize byproducts .
- Step 4 : Purify via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and stereochemistry. Compare chemical shifts to analogous compounds (e.g., 2-phenoxyacetamide derivatives) .
- Mass Spectrometry (MS) : Confirm molecular weight via HRMS (e.g., ESI/APCI+) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm, aromatic C-O at ~1250 cm) .
- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration .
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months .
- HPLC-PDA Analysis : Monitor degradation products (e.g., hydrolysis of the acetamide or methoxy groups) .
- pH Stability : Test solubility and stability in buffers (pH 1–9) to simulate gastrointestinal or plasma environments .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target receptors, and how does this align with experimental data?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., GPCRs or enzymes). Focus on the dihydroisoquinoline and pyrrole motifs as pharmacophores .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
- Validation : Compare predicted binding energies with experimental IC values from enzyme assays. Address discrepancies by refining force fields or considering solvation effects .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?
- Methodology :
- ADME Profiling : Measure permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding .
- Pro-drug Design : Modify labile groups (e.g., methoxy or acetamide) to enhance bioavailability .
- Pharmacokinetic Modeling : Use PK-Sim or similar tools to simulate dose-response relationships and adjust dosing regimens .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Systematically vary substituents (e.g., replace 4-methoxyphenoxy with halogenated or bulkier aryl groups) .
- Bioassay Pipeline : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) and correlate substitutions with activity trends .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and electronic parameters .
Q. What experimental approaches elucidate interactions between the compound’s heterocyclic moieties and biological targets?
- Methodology :
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with target proteins, followed by LC-MS/MS identification .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
- Mutagenesis Studies : Engineer receptor mutants to pinpoint residues critical for binding (e.g., π-π stacking with dihydroisoquinoline) .
Q. How should researchers address unexpected byproducts or low yields in scaled-up synthesis?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or ReactIR to detect intermediates and optimize reaction quenching .
- Byproduct Analysis : Isolate and characterize impurities via preparative HPLC and NMR .
- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer and reproducibility .
Key Considerations
- Data Contradictions : Cross-validate computational predictions with orthogonal experimental techniques (e.g., SPR vs ITC for binding affinity) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
